Molecular Weight and Topological Polar Surface Area Differentiation from Non-Pyridyl Semicarbazones
The target compound's molecular weight of 229.28 g/mol and the presence of a pyridine nitrogen substantially increase topological polar surface area (tPSA) compared to the unsubstituted cyclopentanone semicarbazone (MW 141.17, XLogP -0.4). The addition of the pyridine ring contributes ~88 Da in mass and adds a hydrogen bond acceptor site, which may reduce passive membrane permeability but enhance target-binding enthalpy. This shift in physicochemical space places 380386-35-6 closer to the center of oral drug-likeness space (MW <500, tPSA <140 Ų) than its simpler analog [1].
| Evidence Dimension | Molecular Weight and predicted LogP shift |
|---|---|
| Target Compound Data | MW = 229.28 g/mol; formula C₁₃H₁₅N₃O; contains pyridine nitrogen as additional HBA |
| Comparator Or Baseline | Cyclopentanone semicarbazone (5459-00-7): MW = 141.17 g/mol; XLogP3-AA = -0.4; HBA count = 2 |
| Quantified Difference | ΔMW ≈ +88 Da; ΔHBA = +1 (pyridine N) |
| Conditions | Computed physicochemical properties (PubChem 2.2, XLogP3 3.0) [1] |
Why This Matters
For procurement in medicinal chemistry programs, the higher molecular complexity and additional heteroatom of 380386-35-6 provides a differentiated chemical starting point for hit-to-lead optimization compared to the basic cyclopentanone semicarbazone scaffold.
- [1] PubChem. Cyclopentanone, semicarbazone (CID 230306). Computed molecular properties. URL: https://pubchem.ncbi.nlm.nih.gov/compound/230306 View Source
